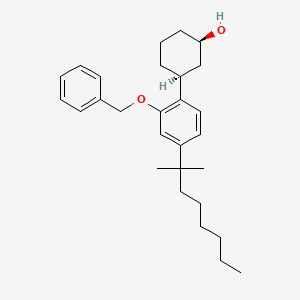

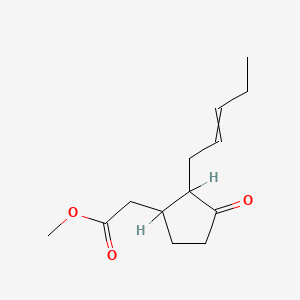

![molecular formula C₁₂H₁₁NO₂ B1147348 3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 134107-65-6](/img/structure/B1147348.png)

3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one (3-phenyl-1,7a-HPDO) is a novel and promising compound that has recently been studied for its potential applications in the field of scientific research. 3-phenyl-1,7a-HPDO is a member of the pyrrolo[1,2-c]oxazol-5-one family of heterocyclic compounds, and has been found to possess a range of unique properties, including strong antioxidant activity. This has prompted further research into the synthesis, mechanism of action, biochemical and physiological effects, and potential applications of 3-phenyl-1,7a-HPDO.

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure Analysis : The compound "(S)-5-Hexyl-1-[(S)-2-hydroxy-1-phenylethyl]-4-methoxy-1H-pyrrol-2(5H)-one", closely related to the queried chemical, was synthesized using a reaction involving a similar dihydropyrrolo[2,1-b]oxazol-5(7aH)-one derivative. This study focuses on the molecular structure and hydrogen-bonding interactions (Jian-Feng Zheng, Li-Jiao Jiang, & Jian-Nan Guo, 2009).

Cycloaddition Reactions : Research on the cycloaddition reactions of thiazolo[3,4-c]oxazol-4-ium-1-olates, which share structural similarities with the queried compound, highlights the synthesis of new chiral pyrrolo[1,2-c]thiazoles. These findings are relevant to the development of novel compounds with potential biological activities (T. P. Melo et al., 2002).

Noncatalytic Annulation : A study involving the reaction of 3,3-Dimethyl-2-phenyl-3H-pyrrole with 4-hydroxy-4-methylpent-2-ynenitrile resulted in a compound structurally related to the queried chemical. This research demonstrates the versatility of such compounds in organic synthesis (L. Oparina et al., 2018).

Antioxidant Properties : A study on oxazole-5(4H)-one derivatives, which have structural similarities with the queried compound, investigated their antioxidant properties. This research contributes to the understanding of the pharmacological potential of such compounds (C. Kuş et al., 2017).

Anti-protozoal Activity : Compounds containing oxadiazole and triazole, similar to the queried compound, were synthesized and evaluated for anti-protozoal activity. This suggests potential medicinal applications for compounds in this chemical class (Y. Dürüst et al., 2012).

Synthesis and Anticancer Activity : Novel oxazole derivatives were synthesized and screened for their anticancer activities, illustrating the biomedical relevance of this class of compounds (Xinhua Liu et al., 2009).

Versatile Template for Synthesis : The compound "4-Bis(methylthio)methylene-2-phenyloxazol-5-one" was used as a template for synthesizing various oxazoles, demonstrating the versatility of oxazole-based compounds in synthetic chemistry (N. Misra & H. Ila, 2010).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-phenyl-3,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-7,10,12H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAPIMIROZBAGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC(=O)N2C(O1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

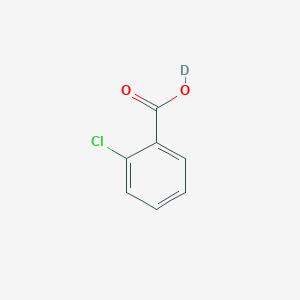

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)